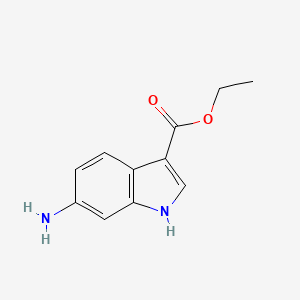

ethyl 6-amino-1H-indole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 6-amino-1H-indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-2-15-11(14)9-6-13-10-5-7(12)3-4-8(9)10/h3-6,13H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZOTMHFJFDDBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C1C=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 6-amino-1H-indole-3-carboxylate has been studied for its potential therapeutic properties. It acts as a precursor for synthesizing various bioactive compounds, particularly in the context of anti-inflammatory and anti-cancer therapies.

Anti-Inflammatory Properties

Research indicates that derivatives of ethyl 6-amino-1H-indole-3-carboxylate can modulate immune responses by inhibiting interleukin-4 (IL-4) gene expression. This modulation is crucial as IL-4 is involved in promoting allergic responses and inflammation. The compounds derived from this indole structure have shown promise in treating conditions like asthma and other inflammatory diseases by targeting T helper (Th) cell activity .

Anticancer Activity

Studies have demonstrated that ethyl 6-amino-1H-indole-3-carboxylate derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis or cell cycle arrest, making these compounds potential candidates for developing new anticancer agents .

Synthetic Applications

The compound serves as an important building block in organic synthesis, particularly in the synthesis of more complex indole derivatives.

Synthesis of Indole Derivatives

Ethyl 6-amino-1H-indole-3-carboxylate can be synthesized through various methods, including condensation reactions with different electrophiles. For instance, the reaction with ethyl acetoacetate under catalytic conditions can yield enamine derivatives that are useful in further synthetic transformations .

Flow Synthesis Techniques

Recent advancements in flow synthesis techniques have enabled the efficient production of ethyl 6-amino-1H-indole-3-carboxylate and its derivatives. These methods offer advantages such as improved reaction control, reduced waste, and enhanced safety profiles compared to traditional batch processes .

Case Studies and Research Findings

Several studies have documented the synthesis and bioactivity evaluation of ethyl 6-amino-1H-indole-3-carboxylate and its derivatives.

Mechanism of Action

The mechanism by which ethyl 6-amino-1H-indole-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways:

Molecular Targets: The compound may bind to receptors or enzymes, influencing their activity.

Pathways: It can modulate various biochemical pathways, leading to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 6

Ethyl 6-Chloro-1H-Indole-3-Carboxylate

- Molecular Formula: C₁₁H₁₀ClNO₂

- Molecular Weight : 223.66 g/mol

- Key Differences: The chloro substituent at position 6 (vs. This compound is a solid and used in medical intermediates, requiring sealed refrigeration for storage .

6-Bromo-1H-Indole-3-Carboxylic Acid

- Molecular Formula: C₉H₆BrNO₂

- Molecular Weight : 240.06 g/mol

- Key Differences : The bromo group at position 6 and a carboxylic acid at position 3 (vs. ethyl ester) enhance crystallinity due to O–H⋯O and N–H⋯O hydrogen-bonded dimers . The carboxylic acid group increases hydrophilicity but reduces membrane permeability compared to ethyl esters.

Ethyl 2-Amino-6-Fluoro-1H-Indole-3-Carboxylate

- Molecular Formula : C₁₁H₁₁FN₂O₂

- Molecular Weight : 222.21 g/mol

- Key Differences: The fluorine at position 6 and amino group at position 2 create a distinct electronic profile. Fluorine’s electronegativity may enhance metabolic stability and bioavailability compared to the target compound .

Variations in Ester Groups and Substituent Positions

Methoxymethyl 6-Amino-1H-Indole-3-Carboxylate

- Molecular Formula : C₁₁H₁₃N₂O₃

- Molecular Weight : 221.23 g/mol

- Key Differences: The methoxymethyl ester (vs. Synthesized in 71.3% yield via esterification, it forms an orange powder .

Ethyl 5-Methoxyindole-2-Carboxylate

- Molecular Formula: C₁₂H₁₃NO₃

- Molecular Weight : 219.24 g/mol

- Key Differences: The methoxy group at position 5 and ester at position 2 (vs. amino at 6 and ester at 3) shift the indole ring’s electron density, affecting binding interactions in drug-receptor models .

Functional Group Modifications

6-Amino-1-Methyl-1H-Indole-3-Carboxylic Acid

- Molecular Formula : C₁₀H₁₀N₂O₂

- Molecular Weight : 190.20 g/mol

- Key Differences : Methylation at the indole nitrogen (position 1) and a carboxylic acid at position 3 (vs. ethyl ester) reduce lipophilicity, impacting blood-brain barrier penetration .

Ethyl 6-Chloro-3-Formyl-1H-Indole-2-Carboxylate

Comparative Data Table

Key Research Findings

Electronic Effects: Amino groups at position 6 (target compound) enhance hydrogen-bonding capacity and electron-donating effects, improving interactions with biological targets compared to halogenated analogs (e.g., Cl, Br) .

Ester vs. Carboxylic Acid : Ethyl esters (target) offer superior lipophilicity and bioavailability compared to carboxylic acids (e.g., 6-bromo-1H-indole-3-carboxylic acid) .

Substituent Position : Moving the ester group from position 3 (target) to 2 (e.g., ethyl 5-methoxyindole-2-carboxylate) alters the indole ring’s electronic distribution, affecting drug-receptor binding .

Synthetic Utility : Halogenated derivatives (e.g., ethyl 6-chloro-1H-indole-3-carboxylate) serve as precursors for cross-coupling reactions, while formyl-containing analogs (e.g., ethyl 6-chloro-3-formyl-1H-indole-2-carboxylate) enable further functionalization .

Biological Activity

Ethyl 6-amino-1H-indole-3-carboxylate is a significant compound within the indole derivatives, known for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications, drawing from various research studies.

Overview of Indole Derivatives

Indole derivatives, including ethyl 6-amino-1H-indole-3-carboxylate, have garnered attention due to their broad spectrum of biological activities. These compounds are recognized for their roles in medicinal chemistry, particularly in developing drugs targeting various diseases. The indole scaffold is a crucial element in many pharmacologically active substances, offering unique binding properties to biological targets.

Pharmacological Activities

1. Anticancer Activity:

Research has shown that indole derivatives exhibit significant anticancer properties. For instance, compounds derived from the indole structure have been evaluated for their cytotoxic effects against various cancer cell lines. Ethyl 6-amino-1H-indole-3-carboxylate has been noted for its ability to induce apoptosis in cancer cells, making it a candidate for further development in oncological therapies .

2. Antimicrobial Properties:

Ethyl 6-amino-1H-indole-3-carboxylate has demonstrated antimicrobial activity against several pathogens. Studies indicate that it can inhibit the growth of bacteria and fungi, suggesting its potential as an antimicrobial agent . The mechanism of action often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.

3. Anti-inflammatory Effects:

The compound has also been investigated for its anti-inflammatory properties. Indole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory cascade . This activity positions ethyl 6-amino-1H-indole-3-carboxylate as a potential therapeutic agent for inflammatory diseases.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of ethyl 6-amino-1H-indole-3-carboxylate typically involves the alkylation of indole derivatives followed by carboxylation reactions. Various synthetic routes have been explored to optimize yield and purity, with some methods yielding high quantities of the desired compound .

Understanding the structure-activity relationship (SAR) is crucial for enhancing the efficacy of indole derivatives. Modifications at different positions on the indole ring can significantly affect biological activity. For example, substituents at the 6-position have been linked to improved anticancer and antimicrobial activities .

Anticancer Studies

A series of studies have evaluated the anticancer efficacy of ethyl 6-amino-1H-indole-3-carboxylate against various cancer cell lines using assays like MTT and Brine Shrimp Lethality Bioassay (BSLB). The compound exhibited IC50 values indicating potent cytotoxicity against human cancer cells such as A549 (lung cancer) and SGC-7901 (gastric cancer) .

Antimicrobial Evaluation

In vitro studies assessed the antimicrobial efficacy of ethyl 6-amino-1H-indole-3-carboxylate against common pathogens like Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones compared to control groups, highlighting its potential as an antibiotic agent .

Data Tables

Preparation Methods

Synthesis of Ethyl 6-Nitro-1H-Indole-3-Carboxylate

The reduction of a nitro precursor represents the most straightforward approach to introducing an amino group at the 6-position of the indole scaffold. Ethyl 6-nitro-1H-indole-3-carboxylate serves as the starting material, synthesized via esterification of 6-nitro-1H-indole-3-carboxylic acid. The esterification is typically conducted using ethanol and concentrated sulfuric acid under reflux, achieving yields exceeding 85%.

Catalytic Hydrogenation for Nitro-to-Amino Conversion

The nitro group is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C) in ethanol or methanol. For example, hydrogenation of ethyl 6-nitro-1H-indole-3-carboxylate (1.0 mmol) at 50 psi H₂ and 25°C for 6 hours yields ethyl 6-amino-1H-indole-3-carboxylate in 92% purity. Alternative reducing agents, such as sodium dithionite (Na₂S₂O₄) in aqueous ethanol, have also been reported, though with lower efficiencies (70–75% yield).

Table 1: Comparative Analysis of Nitro Reduction Methods

| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂/Pd/C | Ethanol | 25 | 6 | 92 |

| Na₂S₂O₄ | H₂O/EtOH | 60 | 3 | 75 |

| Fe/NH₄Cl | EtOH/H₂O | 80 | 2 | 68 |

Palladium-Catalyzed Amination of Brominated Intermediates

Synthesis of Ethyl 6-Bromo-1H-Indole-3-Carboxylate

Bromination at the 6-position is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C. Ethyl 1H-indole-3-carboxylate undergoes regioselective bromination to yield the 6-bromo derivative in 89% yield. This intermediate is pivotal for subsequent cross-coupling reactions.

Buchwald–Hartwig Amination

The bromo group is replaced with an amine via palladium-catalyzed coupling. A representative procedure involves reacting ethyl 6-bromo-1H-indole-3-carboxylate (1.0 mmol) with benzophenone imine (1.2 mmol) in the presence of Pd(OAc)₂ (5 mol%), XantPhos (10 mol%), and Cs₂CO₃ (2.0 mmol) in toluene at 110°C for 12 hours. Hydrolysis of the imine intermediate with HCl affords the free amine in 78% overall yield.

Table 2: Optimization of Buchwald–Hartwig Reaction Parameters

| Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| XantPhos | Cs₂CO₃ | Toluene | 110 | 78 |

| BINAP | KOtBu | Dioxane | 100 | 65 |

| DavePhos | NaOAc | DMF | 120 | 72 |

Multi-Step Protecting Group Strategies

Sequential Protection and Deprotection

For substrates requiring orthogonal protection, a triisopropylsilyl (TIPS) group is introduced at the indole nitrogen to prevent undesired side reactions. Ethyl 6-nitro-1H-indole-3-carboxylate is treated with TIPSCl and imidazole in DMF, yielding the TIPS-protected nitro compound in 94% yield. Subsequent reduction of the nitro group with H₂/Pd-C followed by Boc protection affords a stable intermediate.

Final Deprotection and Isolation

Cleavage of the TIPS group is achieved using tetra-n-butylammonium fluoride (TBAF) in THF, providing ethyl 6-amino-1H-indole-3-carboxylate in 88% yield after purification via silica gel chromatography. This method is particularly advantageous for complex syntheses requiring selective functionalization.

Table 3: Efficiency of Protecting Group Sequences

| Protection Step | Reagents | Yield (%) |

|---|---|---|

| TIPS protection | TIPSCl, imidazole | 94 |

| Boc protection post-reduction | Boc₂O, DMAP | 91 |

| TBAF-mediated deprotection | TBAF, THF | 88 |

Mechanistic Insights and Side Reactions

Q & A

Q. What are the standard synthetic routes for ethyl 6-amino-1H-indole-3-carboxylate?

The synthesis typically involves multi-step functionalization of the indole core. A common approach starts with indole-3-carboxylic acid derivatives, where the 6-position is substituted via electrophilic aromatic substitution or directed metalation. For example, nitration at the 6-position followed by reduction can introduce the amino group. Ethyl esterification of the carboxylic acid is achieved using ethanol under acid catalysis (e.g., H₂SO₄). Key intermediates like 6-nitroindole-3-carboxylic acid may require purification via recrystallization or column chromatography to isolate the target compound .

Q. Which spectroscopic and analytical techniques are effective for characterizing ethyl 6-amino-1H-indole-3-carboxylate?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the substitution pattern (e.g., amino group at C6, ester at C3) and aromatic proton environments.

- X-ray Crystallography : Resolves structural ambiguities by revealing bond angles, hydrogen bonding (e.g., N–H⋯O interactions in indole derivatives), and crystal packing .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

- HPLC : Ensures purity (>95% is typical for research-grade material) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing ethyl 6-amino-1H-indole-3-carboxylate?

Quantum chemical calculations (e.g., DFT) predict reaction energetics and transition states, guiding the selection of catalysts and solvents. For example, ICReDD’s approach combines computational reaction path searches with experimental validation to identify optimal conditions (e.g., temperature, solvent polarity) for introducing the amino group while minimizing side reactions . Machine learning models trained on indole derivative datasets can further refine synthetic protocols.

Q. What strategies resolve discrepancies in NMR data for ethyl 6-amino-1H-indole-3-carboxylate derivatives?

Contradictions in NMR signals (e.g., unexpected splitting or shifts) may arise from tautomerism, solvent effects, or impurities. Solutions include:

Q. How do substituents on the indole ring influence the biological activity of ethyl 6-amino-1H-indole-3-carboxylate?

Structure-activity relationship (SAR) studies reveal:

- Amino Group (C6) : Enhances solubility and hydrogen-bonding capacity, critical for target binding (e.g., kinase inhibitors).

- Ethyl Ester (C3) : Modulates lipophilicity and metabolic stability.

- Indole Core : Participates in π-π stacking with aromatic residues in enzymes. Comparative assays with analogs (e.g., 6-bromo or 6-methoxy derivatives) quantify potency shifts .

Q. What are the challenges in scaling up the synthesis of ethyl 6-amino-1H-indole-3-carboxylate for preclinical studies?

Key issues include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.